Halogen-Dependent Differentiation: 4-Bromo vs. 4-Chloro Analog in Retroviral Indication Patent Space
The closest structural analog identified is 4-chloro-N~3~-(5-chloro-2-pyridyl)-5-nitro-1H-pyrazole-3-carboxamide, which replaces the 4-bromo substituent with a chlorine atom [1]. While both compounds fall within the general Markush structure of the Aicuris patent (US20150105388) for retroviral diseases, the bromine substituent confers greater van der Waals volume (Br: 185 pm vs. Cl: 175 pm) and distinct electronic polarizability, parameters known to influence halogen bonding and target protein interactions. No public head-to-head biological data is available for these two specific compounds. However, the patent's extensive structure-activity relationship teaching indicates that halogen identity is a critical variable for antiviral potency, making the bromo derivative a separate and non-equivalent entity.
| Evidence Dimension | Substituent Identity and Predicted Physicochemical Impact |
|---|---|
| Target Compound Data | 4-Bromo substituent (C9H5BrClN5O3, MW 346.52 g/mol); patent class member for retroviral therapy [1] |
| Comparator Or Baseline | 4-Chloro analog (C9H5Cl2N5O3, MW 302.06 g/mol); also a patent class member [1] |
| Quantified Difference | Molecular weight difference: +44.46 g/mol; van der Waals volume difference: +~10 pm |
| Conditions | Comparative analysis based on chemical structure and patent Markush scope; direct head-to-head biological assay data are absent from the public domain. |
Why This Matters
For procurement, this confirms that the 4-bromo compound is a chemically distinct entity from its 4-chloro cousin; selecting the wrong halogen will introduce a different molecular weight, lipophilicity, and potentially altered target binding, invalidating any biological study that relies on the specific structure.
- [1] Wildum, S., Klenke, B., Wendt, A. (Aicuris GmbH & Co. KG). Carboxamide-substituted heteroaryl-pyrazoles and the use thereof. U.S. Patent Application US20150105388 A1, April 16, 2015. View Source
